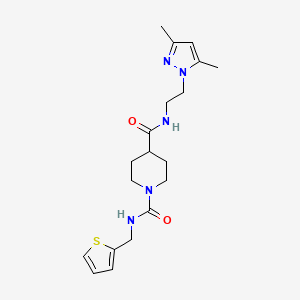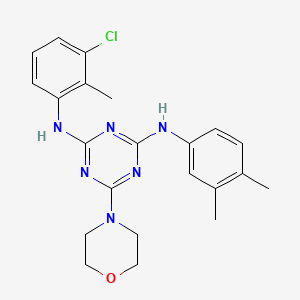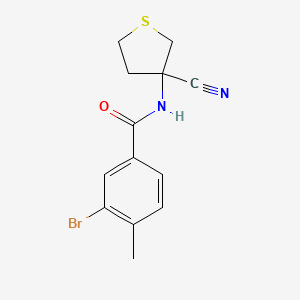
3-bromo-N-(3-cyanothiolan-3-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(3-cyanothiolan-3-yl)-4-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the thiolane family and has been extensively studied for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(3-cyanothiolan-3-yl)-4-methylbenzamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has also been shown to exhibit anti-inflammatory properties, which may contribute to its potential as a therapeutic agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(3-cyanothiolan-3-yl)-4-methylbenzamide have been extensively studied. This compound has been shown to exhibit potent anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has also been shown to exhibit anti-inflammatory properties, which may contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-bromo-N-(3-cyanothiolan-3-yl)-4-methylbenzamide in lab experiments include its potent anti-cancer activity and its potential as a precursor for the synthesis of novel materials. However, there are also some limitations associated with the use of this compound in lab experiments. For example, its synthesis requires specialized knowledge and expertise, and it may not be readily available in some laboratories.
Orientations Futures
There are several future directions for the study of 3-bromo-N-(3-cyanothiolan-3-yl)-4-methylbenzamide. One potential direction is the further investigation of its anti-cancer activity, particularly in vivo studies. Additionally, its potential as a therapeutic agent for other diseases, such as inflammatory diseases, could also be explored. Finally, its potential as a precursor for the synthesis of novel materials could also be further investigated.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(3-cyanothiolan-3-yl)-4-methylbenzamide involves a multi-step process that requires specialized knowledge and expertise. The first step involves the preparation of 3-cyanothiolane-3-carboxylic acid, which is then reacted with 4-methylbenzoyl chloride to produce 4-methyl-N-(3-cyanothiolan-3-yl)benzamide. Finally, the addition of bromine to this compound results in the formation of 3-bromo-N-(3-cyanothiolan-3-yl)-4-methylbenzamide.
Applications De Recherche Scientifique
3-bromo-N-(3-cyanothiolan-3-yl)-4-methylbenzamide has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. Additionally, it has also been studied for its potential applications in the field of materials science, where it has shown potential as a precursor for the synthesis of novel materials.
Propriétés
IUPAC Name |
3-bromo-N-(3-cyanothiolan-3-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c1-9-2-3-10(6-11(9)14)12(17)16-13(7-15)4-5-18-8-13/h2-3,6H,4-5,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULDXYDTEJIIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2(CCSC2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(3-cyanothiolan-3-yl)-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-bromophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2882242.png)
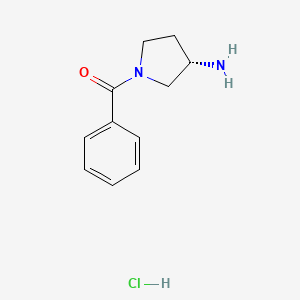
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2882244.png)
![Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate](/img/structure/B2882247.png)
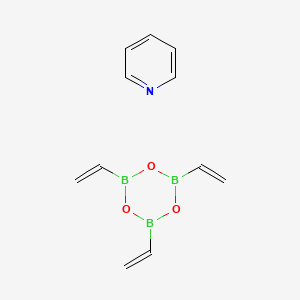
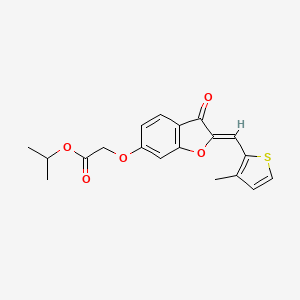
![1-(4-Butoxyphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2882252.png)
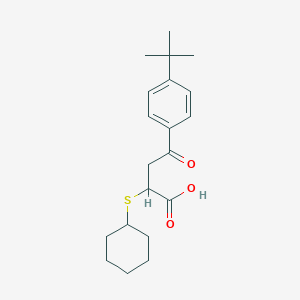

![8-(4-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2882257.png)
![N-cyclohexyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

